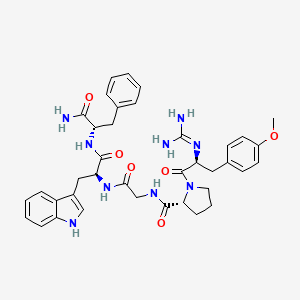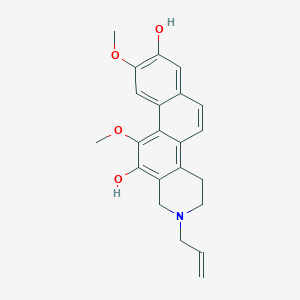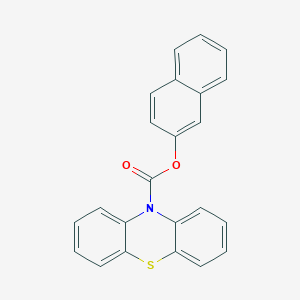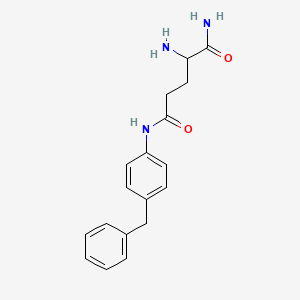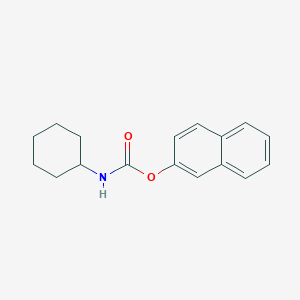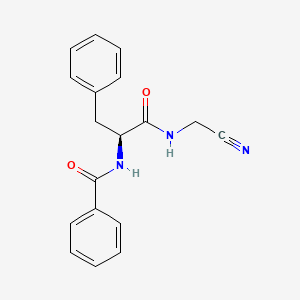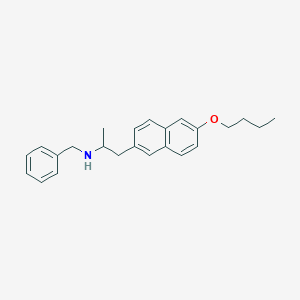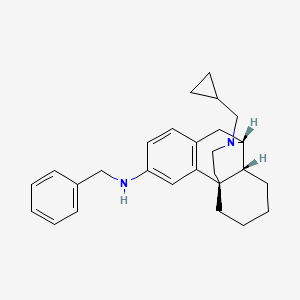
N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine is a synthetic compound belonging to the morphinan class of chemicals. This class is known for its significant pharmacological activities, particularly in the realm of opioid receptor interactions. The compound is structurally related to other well-known opioids and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine typically involves multiple steps, starting from a morphinan derivative. One common approach includes the N-alkylation of a morphinan precursor with benzyl and cyclopropylmethyl groups. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the appropriate alkyl halides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. These methods would involve large-scale reactions with stringent control over reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the morphinan skeleton, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, such as converting ketones to alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other morphinan derivatives.
Biology: The compound is used in research to study opioid receptor interactions and their effects on cellular signaling pathways.
Medicine: It has potential therapeutic applications as an analgesic or in the treatment of opioid addiction, due to its interaction with opioid receptors.
Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals with improved efficacy and safety profiles
Mechanism of Action
The mechanism of action of N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine involves its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, the compound can modulate the release of neurotransmitters, leading to analgesic effects. The molecular targets include G protein-coupled receptors, which play a crucial role in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring opioid with potent analgesic properties.
Oxycodone: A semi-synthetic opioid used for pain management.
Naloxone: An opioid antagonist used to counteract opioid overdoses.
Uniqueness
N-Benzyl-17-(cyclopropylmethyl)morphinan-3-amine is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the benzyl and cyclopropylmethyl groups at the nitrogen atom enhances its binding affinity and selectivity for opioid receptors, potentially leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C27H34N2 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(1R,9R,10R)-N-benzyl-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-amine |
InChI |
InChI=1S/C27H34N2/c1-2-6-20(7-3-1)18-28-23-12-11-22-16-26-24-8-4-5-13-27(24,25(22)17-23)14-15-29(26)19-21-9-10-21/h1-3,6-7,11-12,17,21,24,26,28H,4-5,8-10,13-16,18-19H2/t24-,26+,27+/m0/s1 |
InChI Key |
CDLAPAAACNSKLQ-WYMJOSIYSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)NCC5=CC=CC=C5)CC6CC6 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)NCC5=CC=CC=C5)CC6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


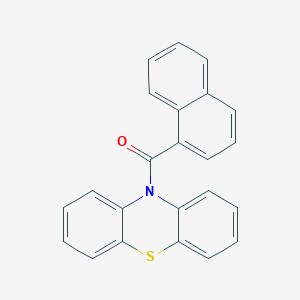
![N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)
![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)
![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)
